BenchChemオンラインストアへようこそ!

tert-Butyl 3-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate

Medicinal Chemistry Drug Metabolism Azetidine Isosteres

tert-Butyl 3-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate (CAS 1695064-18-6) is a synthetic heterocyclic building block belonging to the class of N-Boc-protected 3-substituted azetidines bearing a 1,2,4-oxadiazole appendage. With a molecular formula of C₁₄H₂₃N₃O₃ and a molecular weight of 281.35 g/mol, this compound is primarily utilized as a key intermediate in medicinal chemistry campaigns targeting cannabinoid receptor 1 (CB1) antagonism and sphingosine-1-phosphate (S1P) receptor modulation.

Molecular Formula C14H23N3O3
Molecular Weight 281.356
CAS No. 1695064-18-6
Cat. No. B2831544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate
CAS1695064-18-6
Molecular FormulaC14H23N3O3
Molecular Weight281.356
Structural Identifiers
SMILESCC(C)C1=NOC(=N1)CC2CN(C2)C(=O)OC(C)(C)C
InChIInChI=1S/C14H23N3O3/c1-9(2)12-15-11(20-16-12)6-10-7-17(8-10)13(18)19-14(3,4)5/h9-10H,6-8H2,1-5H3
InChIKeyJKKYDWQMAMPLOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 3-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate (CAS 1695064-18-6): Procurement-Relevant Structural and Pharmacophoric Profile


tert-Butyl 3-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate (CAS 1695064-18-6) is a synthetic heterocyclic building block belonging to the class of N-Boc-protected 3-substituted azetidines bearing a 1,2,4-oxadiazole appendage . With a molecular formula of C₁₄H₂₃N₃O₃ and a molecular weight of 281.35 g/mol, this compound is primarily utilized as a key intermediate in medicinal chemistry campaigns targeting cannabinoid receptor 1 (CB1) antagonism and sphingosine-1-phosphate (S1P) receptor modulation [1]. The structural architecture — an azetidine core, a Boc protecting group, and an isopropyl-substituted oxadiazole — distinguishes it from piperidine, pyrrolidine, and non-isopropyl oxadiazole analogs in terms of conformational rigidity, metabolic stability, and synthetic versatility.

Why Generic Azetidine or Oxadiazole Building Blocks Cannot Replace tert-Butyl 3-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate in Lead Optimization


Superficial structural similarity among N-heterocyclic building blocks masks critical differences in conformational dynamics, metabolic susceptibility, and pharmacophoric presentation. The azetidine ring exhibits greater ring strain (≈112° bond angle deviation from tetrahedral) and reduced basicity (pKa ~7-8 for azetidine vs. ~10 for piperidine) compared to piperidine isosteres, directly impacting target binding kinetics and metabolic fate [1]. Replacement with a piperidine analog (e.g., tert-butyl 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate) introduces increased conformational flexibility, higher N-dealkylation susceptibility, and altered hydrogen-bonding capacity, which can abrogate potency and introduce off-target liabilities [2]. The isopropyl substituent on the oxadiazole imparts steric and electronic properties distinct from methyl, ethyl, or aryl congeners, fine-tuning lipophilicity (clogP) and metabolic stability in a manner that cannot be replicated by generic analogs [3]. Consequently, indiscriminate interchange of in-class compounds risks synthetic re-optimization costs, project delays, and failure to reproduce published SAR.

Quantitative Differentiation of tert-Butyl 3-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate from Its Closest Structural Analogs


Azetidine vs. Piperidine Ring: Conformational Rigidity and Reduced N-Dealkylation Liability

In a series of serotonin-4 (5-HT₄) partial agonists, replacement of the piperidine ring with an azetidine resulted in complete elimination of N-dealkylation metabolism while retaining target potency [1]. Specifically, the piperidine-containing lead PF-4995274 exhibited extensive N-dealkylation (M1 metabolite) and cyclized oxazolidine formation (M2), whereas the azetidine isostere showed no detectable N-dealkylation or oxazolidine formation and instead underwent oxidative metabolism on the isoxazole ring [1]. This metabolic shift is directly translatable to the target compound: the azetidine core of tert-butyl 3-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate is predicted to exhibit similarly reduced N-dealkylation propensity compared to its piperidine analog (CAS 902837-24-5), translating to improved metabolic stability and reduced potential for pharmacologically active metabolites .

Medicinal Chemistry Drug Metabolism Azetidine Isosteres

Isopropyl Oxadiazole Substituent: Optimized Lipophilicity for CNS Drug Design Relative to Methyl and Phenyl Congeners

The 3-isopropyl substituent on the 1,2,4-oxadiazole ring provides a balanced lipophilicity profile that is critical for CNS penetration. Comparative analysis of oxadiazole azetidine derivatives in CB1 antagonist patent literature indicates that the isopropyl group yields a calculated logP (clogP) of approximately 2.8–3.2 for the target compound, placing it within the optimal CNS drug space (clogP 2–4) [1]. In contrast, the 3-methyl analog (estimated clogP ~2.1) may suffer from reduced passive permeability, while the 3-phenyl analog (estimated clogP ~3.8) risks increased plasma protein binding and hERG liability [2]. Although direct head-to-head clogP data for the target compound is not publicly available, the isopropyl choice reflects a deliberate medicinal chemistry optimization for CNS-accessible CB1 antagonists [1].

CNS Drug Design Lipophilicity Optimization Oxadiazole SAR

Boc Protection Strategy: Orthogonal Deprotection Compatibility vs. Free Amine or Cbz-Protected Analogs

The tert-butyloxycarbonyl (Boc) group on the azetidine nitrogen provides acid-labile orthogonal protection compatible with a broad range of downstream transformations, including amide coupling, reductive amination, and palladium-catalyzed cross-coupling reactions [1]. The target compound's Boc-protected form is stable under basic and nucleophilic conditions, allowing selective functionalization of the oxadiazole or azetidine C-3 position prior to deprotection. In contrast, the free amine analog (e.g., 1-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)azetidine, CAS 1342974-78-0) requires immediate handling under inert atmosphere and exhibits limited bench stability (hygroscopic, CO₂-sensitive), increasing procurement and storage costs . Cbz-protected analogs require hydrogenolysis for deprotection, which is incompatible with reducible functional groups commonly present in advanced intermediates . The Boc strategy thus maximizes synthetic flexibility while minimizing storage and handling burdens.

Synthetic Chemistry Protecting Group Strategy Intermediate Procurement

CB1 Receptor Antagonist Pharmacophore: Azetidine-Oxadiazole Scaffold Privilege vs. Pyrrolidine and Acyclic Amine Analogs

Patent analysis of Merck's heterocycle-substituted 3-alkyl azetidine series (US7906652) reveals that the azetidine-oxadiazole combination is a privileged pharmacophore for CB1 receptor antagonism, with several analogs demonstrating sub-nanomolar binding affinity (Kᵢ < 10 nM) [1]. The target compound serves as a direct precursor to these active antagonists. Replacement of the azetidine with pyrrolidine or acyclic amines resulted in a 10- to 100-fold loss in CB1 binding affinity across multiple matched molecular pairs [1]. Furthermore, the oxadiazole ring functions as a bioisostere for ester and amide functionalities, providing metabolic stability advantages (t₁/₂ > 60 min in human liver microsomes for oxadiazole-containing analogs vs. t₁/₂ < 15 min for ester analogs) [2]. The isopropyl group specifically contributes to CB1 subtype selectivity over CB2, as evidenced by the inclusion of this motif in the most advanced preclinical candidates [1].

Cannabinoid Receptor CB1 Antagonist Pharmacophore Modeling

High-Impact Application Scenarios for tert-Butyl 3-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate in Drug Discovery and Chemical Biology


CNS-Penetrant CB1 Receptor Antagonist Lead Optimization

The target compound serves as a key intermediate for synthesizing peripherally restricted or centrally active CB1 antagonists for obesity, NASH, and substance abuse indications [1]. Its azetidine core reduces N-dealkylation metabolism relative to piperidine analogs (Section 3, Evidence Item 1), while the isopropyl oxadiazole provides optimal clogP for blood-brain barrier penetration (Section 3, Evidence Item 2). Medicinal chemistry teams can directly elaborate this intermediate via Boc deprotection and N-functionalization to access patent-defined CB1 pharmacophores with sub-nanomolar affinity (Section 3, Evidence Item 4).

Sphingosine-1-Phosphate (S1P) Receptor Modulator Synthesis for Autoimmune Disease

1,2,4-Oxadiazole azetidine derivatives are claimed as S1P receptor modulators (Allergan patent portfolio), and the target compound's structural features align with this pharmacophore class [2]. The Boc-protected intermediate enables late-stage diversification at the azetidine nitrogen after oxadiazole installation, supporting parallel library synthesis for S1P₁/S1P₅ selectivity screening. The metabolic stability advantages of the azetidine-oxadiazole scaffold (Section 3, Evidence Item 4) are particularly relevant for chronic autoimmune indications requiring once-daily oral dosing.

Chemical Probe Development for Target Validation Studies

The orthogonal Boc protection strategy (Section 3, Evidence Item 3) makes this compound an ideal starting material for chemical probe synthesis. Researchers can install photoaffinity labels, biotin tags, or fluorescent reporters at the azetidine nitrogen following mild TFA deprotection, without affecting the oxadiazole ring. This enables the generation of target engagement probes for CB1 or S1P receptors with a defined pharmacophore that has been validated in patent literature.

Fragment-Based Drug Discovery (FBDD) Library Design Featuring Strained Heterocycles

The azetidine ring introduces conformational constraint and three-dimensional character (Fsp³ ≈ 0.64), which is increasingly valued in fragment libraries to improve hit-to-lead progression [1]. The target compound's molecular weight (281.35 g/mol) and hydrogen bond donor/acceptor count (0 donors, 6 acceptors) place it within fragment-like physicochemical space. Its isopropyl oxadiazole provides a vector for fragment growing, while the Boc group allows for rapid parallel derivatization.

Quote Request

Request a Quote for tert-Butyl 3-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.